molecular formula C18H24N4O2 B12337126 Granisetron N-Oxide CAS No. 160177-68-4

Granisetron N-Oxide

Cat. No.: B12337126
CAS No.: 160177-68-4
M. Wt: 328.4 g/mol
InChI Key: UMBTYYGXIVUPCY-NFFIMNGOSA-N
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Description

Granisetron N-Oxide is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Granisetron is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . This compound retains the core structure of granisetron but includes an additional oxygen atom, which may influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Granisetron N-Oxide can be synthesized through the oxidation of granisetron. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxygen atom into the granisetron molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Granisetron N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced back to granisetron using reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

Granisetron N-Oxide has several applications in scientific research:

Mechanism of Action

Granisetron N-Oxide exerts its effects by binding to the serotonin 5-HT3 receptor, similar to granisetron. This binding inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking the 5-HT3 receptor, this compound prevents the initiation of the vomiting reflex both centrally (in the brain) and peripherally (in the gastrointestinal tract) .

Comparison with Similar Compounds

    Granisetron: The parent compound, used widely as an antiemetic.

    Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.

    Tropisetron: A 5-HT3 receptor antagonist used for similar indications.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor affinity.

Uniqueness: Granisetron N-Oxide is unique due to its additional oxygen atom, which may alter its pharmacokinetics and pharmacodynamics compared to granisetron. This modification can potentially lead to differences in receptor binding affinity, metabolic stability, and overall efficacy .

Properties

CAS No.

160177-68-4

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-methyl-N-[(1S,5R)-9-methyl-9-oxido-9-azoniabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-21-16-9-4-3-8-15(16)17(20-21)18(23)19-12-10-13-6-5-7-14(11-12)22(13,2)24/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+,22?

InChI Key

UMBTYYGXIVUPCY-NFFIMNGOSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)[N+]4(C)[O-]

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)[N+]4(C)[O-]

Origin of Product

United States

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